Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide
Description
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide (CAS: 1376707-99-1, molecular formula: C₁₀H₁₁BF₃KO) is a trifluoroborate salt widely employed in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity under mild conditions . The benzyloxypropene substituent enhances its electron-rich character, facilitating transmetalation with palladium catalysts. Its commercial availability in various sizes (500 mg, 1 g) underscores its utility in organic synthesis . Structural validation of this compound, as with other organoboron reagents, relies on crystallographic tools such as SHELXL and protocols outlined in modern crystallography literature .
Properties
Molecular Formula |
C10H11BF3KO |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
potassium;trifluoro(3-phenylmethoxyprop-1-enyl)boranuide |
InChI |
InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1 |
InChI Key |
BRIUOQSJMWLSBJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Key Conditions and Outcomes
Mechanistic Insights :
- Oxidative Addition : Pd(0) inserts into the carbon–halogen bond of the aryl/alkenyl halide.
- Transmetallation : The trifluoroborate salt exchanges ligands with the Pd center.
- Reductive Elimination : Forms the carbon–carbon bond, regenerating Pd(0).
Advantages :
- Broad functional group tolerance, including electron-deficient and -rich substrates.
- Enables stereochemical control in alkenyl systems.
Transition-Metal-Free Borylation
This method avoids transition metals, using bis-boronic acids (e.g., BBA) under mild conditions.
Procedure for Alkyl Borylation
- Substrate : Aryl bromides.
- Reagents : Bis-boronic acid (BBA), base (e.g., K₂CO₃), solvent (THF).
- Conditions : 60°C, 12–24 hours.
- Yield : 80–95% for arylboronic acids, followed by conversion to trifluoroborate salts.
Mechanism :
- Radical Pathway : Initiated by BBA, forming arylboronic acid intermediates.
- Salt Formation : Conversion to trifluoroborate via acid-base exchange with KHF₂.
Benefits :
- Low cost and environmental impact.
- High functional group compatibility, including sensitive esters and nitriles.
Organocatalytic Vinyl and Friedel-Crafts Alkylations
Trifluoroborate salts participate in organocatalytic reactions, enabling enantioselective synthesis.
Key Examples
Mechanistic Notes :
- SOMO Catalysis : Single-electron oxidation generates radical intermediates, enabling vinylation.
- Enantioselectivity : Achieved via chiral catalysts like proline derivatives.
Direct Boronic Acid Synthesis from Aryl Chlorides
Palladium-catalyzed direct borylation offers a streamlined route to trifluoroborates.
Optimized Conditions
| Substrate | Catalyst | Base | Solvent | Time | Yield | |
|---|---|---|---|---|---|---|
| Aryl chlorides | PdCl₂(dppf) + PPh₃ | KOtBu | Dioxane | 24h | 75–90 |
Advantages :
- Avoids pre-activation of substrates (e.g., halide to boronic acid).
- Tolerates sterically hindered aryl chlorides.
Deboronative Alkynylation
Visible-light-induced deboronative alkynylation enables chemoselective bond formation.
Reaction Overview
| Substrate | Photocatalyst | Light Source | Yield | Reference |
|---|---|---|---|---|
| Alkyl trifluoroborates | Ru(bpy)₃²⁺ | Blue LED | 85–90 |
Mechanism :
- Photoredox Cycle : Oxidative deboronation generates alkyl radicals.
- Radical Recombination : Forms carbon–carbon triple bonds.
Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides
This method addresses challenges in coupling hindered alkyl groups.
Critical Parameters
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Secondary alkyl β-trifluoroboratoamides | Pd(OAc)₂ + XPhos | Dioxane | 70–85 |
Key Insight :
Iridium-Catalyzed Enantioselective Allylic Vinylation
Enantioselective synthesis via transition-metal catalysis.
Case Study
| Substrate | Catalyst | Ligand | ee (%) | Yield | Reference |
|---|---|---|---|---|---|
| Allylic carbonates | [Ir(COD)₂]⁺PF₆⁻ | Phox ligands | 90–95 | 80–88 |
Mechanistic Highlights :
- Oxidative Addition : Ir(I) inserts into allylic C–O bonds.
- Vinylation : Transmetallation with trifluoroborate salts forms the C–C bond.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Yield Range | Key Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd-based | 60–100°C | 70–90% | Aryl/alkenyl coupling |
| Transition-Metal-Free | None | 60°C | 80–95% | Environmental friendly |
| Organocatalytic | Chiral amines | RT–40°C | 60–85% | Enantioselective synthesis |
| Direct Borylation | PdCl₂(dppf) | 80–100°C | 75–90% | Sterically hindered substrates |
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to substitute the trifluoroborate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized organic compounds .
Scientific Research Applications
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide has several scientific research applications:
Chemistry: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Key Observations :
- The benzyloxypropene group in the target compound introduces conjugation, enhancing electron density at the boron center compared to the hydroxypropyl derivative .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound participates efficiently in aryl-alkenyl couplings due to its stabilized boron-alkene interaction, as demonstrated in Doucet (2008) . In contrast, the bicyclo-substituted analog exhibits slower reaction kinetics in couplings with bulky substrates, attributed to steric constraints .
- Electrophilic Substitution : The hydroxypropyl derivative (S1 in ) may undergo competing oxidation or side reactions due to the labile hydroxy group, whereas the benzyloxypropene variant offers greater stability under basic conditions .
Thermal and Crystallographic Properties
- The bicyclo analog may show higher thermal stability due to its rigid scaffold .
- Crystallography : The target compound’s structure is validated using SHELXL, with refinement protocols detailed in Sheldrick (2015) . The bicyclo derivative’s unique geometry necessitates advanced diffraction techniques for accurate bond-length determination .
Biological Activity
- Molecular Formula : CHBFKO
- Molecular Weight : 254.10 g/mol
- CAS Number : 1376707-99-1
This compound features a benzyloxy group attached to a prop-1-en-1-yl moiety, contributing to its reactivity in various coupling reactions, particularly in organic synthesis.
Comparative Analysis with Similar Compounds
To better understand the potential of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide, we can compare it with other related trifluoroborate compounds:
| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |
|---|---|---|---|
| Potassium (3-(methoxy)prop-1-en-2-yl)trifluoroborate | CHBFK | Methoxy group instead of benzyloxy | Potential enzyme inhibition |
| Potassium (2-(benzyloxy)ethyl)trifluoroborate | CHBFK | Ethyl group instead of propene | Anticancer properties |
| Potassium (4-(benzyloxy)butan-2-yloxy)trifluoroborate | CHBFK | Longer carbon chain with additional functional groups | Anti-inflammatory effects |
This table highlights how variations in substituents influence biological activity and reactivity, emphasizing the unique profile of this compound.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, several relevant studies provide insights into the biological implications of similar compounds:
- Enzyme Modulation Studies : Research has shown that trifluoroborate derivatives can modulate the activity of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This modulation can impact pain pathways and suggests a therapeutic potential for compounds like this compound in pain management .
- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules with potential pharmaceutical applications . The efficiency of these reactions indicates that this compound could serve as a valuable building block in drug discovery.
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